molecular formula C12H10Br2O2 B1317523 2,6-Dibromo-1,5-dimethoxynaphthalene CAS No. 91394-96-6

2,6-Dibromo-1,5-dimethoxynaphthalene

Cat. No. B1317523
CAS RN: 91394-96-6
M. Wt: 346.01 g/mol
InChI Key: PHIFUPVGQBTQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromo-1,5-dimethoxynaphthalene is an important material intermediate compound used as building blocks to construct small semiconductor molecules or polymers in organic photovoltaic, OLED, and OFET devices .


Synthesis Analysis

An efficient and selective two-step process for 2,6-Dibromo-1,5-dimethoxynaphthalene has been developed, starting from commercially available 4-bromotoluene and 3-methyl-3-buten-1-ol .


Molecular Structure Analysis

The molecular formula of 2,6-Dibromo-1,5-dimethoxynaphthalene is C12H10Br2O2 . The InChI code is 1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dibromo-1,5-dimethoxynaphthalene is 346.01 g/mol . It has a XLogP3-AA value of 4.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass is 345.90271 g/mol and the monoisotopic mass is 343.90475 g/mol . The topological polar surface area is 18.5 Ų . The compound has a complexity of 213 .

Scientific Research Applications

Synthesis and Characterization

  • 2,6-Dibromo-1,5-dimethoxynaphthalene is synthesized from 2,6-dihydroxynaphthalene, using dimethyl sulfate as a methylation agent in an aqueous solution of sodium hydroxide. The resulting product is a white crystal with high purity and a specific melting point, indicating its potential for various chemical applications (W. Dong-sheng, 2004).

Interaction with Other Chemicals

  • Studies have shown that 2,6-Dibromo-1,5-dimethoxynaphthalene can interact with other chemicals, forming complex structures. For instance, it can form charge-transfer complexes and exhibit interactions in solid-state structures, as evidenced in its co-crystallization with other compounds (Dennis D. Cao et al., 2014).

Vibrational Spectroscopy Studies

  • The compound has been characterized using vibrational spectroscopy techniques like FT-IR and FT-Raman. These studies provide insights into the molecular structure and natural bond orbital analysis, crucial for understanding its chemical behavior (M. Kandasamy et al., 2015).

Role in Photoredox Catalysis

  • In photoredox catalysis, 2,6-Dibromo-1,5-dimethoxynaphthalene is used in combination with other compounds for the dehalogenation of various halogenated compounds. This showcases its potential in facilitating light-promoted photocatalytic processes (Tapan Maji et al., 2011).

Safety And Hazards

The safety information available suggests that personal protective equipment/face protection should be worn when handling 2,6-Dibromo-1,5-dimethoxynaphthalene . Adequate ventilation should be ensured, and ingestion and inhalation should be avoided . Dust formation should be avoided, and the compound should not get in eyes, on skin, or on clothing .

properties

IUPAC Name

2,6-dibromo-1,5-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Br2O2/c1-15-11-7-3-6-10(14)12(16-2)8(7)4-5-9(11)13/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIFUPVGQBTQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC(=C2OC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566089
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-1,5-dimethoxynaphthalene

CAS RN

91394-96-6
Record name 2,6-Dibromo-1,5-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-1,5-dimethoxynaphthalene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-1,5-dimethoxynaphthalene
Reactant of Route 3
Reactant of Route 3
2,6-Dibromo-1,5-dimethoxynaphthalene
Reactant of Route 4
2,6-Dibromo-1,5-dimethoxynaphthalene
Reactant of Route 5
2,6-Dibromo-1,5-dimethoxynaphthalene
Reactant of Route 6
Reactant of Route 6
2,6-Dibromo-1,5-dimethoxynaphthalene

Citations

For This Compound
5
Citations
AH Carter, E Race, FM Rowe - Journal of the Chemical Society …, 1942 - pubs.rsc.org
… Methylation of (I) gave 2 : 6dibromo-1 : 5-dimethoxynaphthalene (11) , m. p. and 2 : 6-dibromo-5-methoxy-1-naphthol …
Number of citations: 29 pubs.rsc.org
JB Christensen, JN Sørensen, K Schaumburg… - Molbank, 2014 - mdpi.com
4,8-Diallyl-2,6-dimethylnaphthalene-1,5-diyl diacetate (1) which is a highly substituted naphthalene derivative has been synthesized in two steps starting from 2,6-dimethyl-1,5-…
Number of citations: 4 www.mdpi.com
CC Chang, KJ Chen, LJ Yu - The Journal of Organic Chemistry, 1999 - ACS Publications
Palladium-catalyzed coupling of 1,6- and 2,6-dibromonaphthyl derivatives with 4-vinylpyridine or 4-acetoxystyrene resulted in mono- and bis-arylvinylation depending on the choice of …
Number of citations: 17 pubs.acs.org
B Sankaran, MD Alexander Jr, LS Tan - Synthetic metals, 2001 - Elsevier
Four new bis(2-thienyl)naphthalene monomers were synthesized and their absorption, emission and redox properties were studied. Thus, 1,5-dimethoxy-2,6-bis(2-thienyl)naphthalene (…
Number of citations: 15 www.sciencedirect.com
Y Wang, M He, X Gao, S Li, S Xiong… - … applied materials & …, 2018 - ACS Publications
Investigation of the impact of ligand-originated MOF (metal–organic framework) isomerism and ligand functionalization on gas adsorption is of vital importance because a study in this …
Number of citations: 51 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.